4,6,8-Trimethyl-3-(methylthio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide
Description
Properties
Molecular Formula |
C11H14N2O2S2 |
|---|---|
Molecular Weight |
270.4 g/mol |
IUPAC Name |
4,6,8-trimethyl-3-methylsulfanyl-1λ6,2,4-benzothiadiazine 1,1-dioxide |
InChI |
InChI=1S/C11H14N2O2S2/c1-7-5-8(2)10-9(6-7)13(3)11(16-4)12-17(10,14)15/h5-6H,1-4H3 |
InChI Key |
QZGFYKVJDURDPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)N(C(=NS2(=O)=O)SC)C)C |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Core Cyclization
- 2-Aminobenzenesulfonamide is a common starting material for benzothiadiazine synthesis. It undergoes cyclization reactions with appropriate reagents to form the 1,2,4-thiadiazine ring system.
- The methyl substituents at positions 4, 6, and 8 are introduced either by starting from methyl-substituted aminobenzenesulfonamides or by subsequent methylation reactions on the aromatic ring before or after ring closure.
Introduction of the Methylthio Group
- The methylthio group at position 3 is typically introduced via methylthiolation reactions. This can be achieved by reacting the intermediate benzothiadiazine or its precursors with methylthiolating agents such as methylthiol or methylthiolating reagents under controlled conditions.
- The methylthio substituent is often installed before the final oxidation step to the dioxide form.
Oxidation to 1,1-Dioxide
- The oxidation of the sulfur atom in the thiadiazine ring to the sulfone (1,1-dioxide) is commonly performed using oxidizing agents such as hydrogen peroxide or peracids.
- This step is crucial for the biological activity and stability of the compound.
Detailed Synthetic Route Example
Research Findings and Optimization
- The methylthiolation step requires careful control of reaction conditions to prevent over-oxidation or side reactions. Mild bases or neutral conditions are preferred to maintain the integrity of the heterocyclic ring.
- Oxidation to the dioxide is typically performed as the final step to avoid premature oxidation of the methylthio group.
- Alternative synthetic routes have been explored using multicomponent reactions and cyclocondensation strategies, but these often require solvent exchanges and intermediate purifications to achieve good yields and purity.
- The use of lithium enolate salts and Claisen condensation intermediates has been reported in related heterocyclic syntheses but is less common for this specific compound due to the sensitivity of the methylthio substituent.
Comparative Table of Preparation Methods
| Method | Starting Material | Key Reagents | Advantages | Limitations |
|---|---|---|---|---|
| Classical Cyclization | 2-Aminobenzenesulfonamide derivatives | Acid catalysts, methylthiol | Well-established, good yields | Multi-step, requires purification |
| Methylthiolation Post-Cyclization | Benzothiadiazine intermediate | Methylthiol, mild base | Direct introduction of methylthio group | Sensitive to reaction conditions |
| One-Pot Multicomponent Synthesis | β-Bromocarbonyl compounds, thiosemicarbazides | Multiple reagents, solvent exchange | Potentially efficient | Complex, hydrazine intolerance |
| Oxidation Step | Methylthio-substituted thiadiazine | H2O2, peracids | High yield, straightforward | Requires careful monitoring |
Chemical Reactions Analysis
Types of Reactions
4,6,8-Trimethyl-3-(methylthio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .
Scientific Research Applications
The compound 4,6,8-Trimethyl-3-(methylthio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide (CAS Number: 1000576-94-2) is a member of the benzo-thiadiazine family and has garnered interest in various scientific fields due to its unique chemical structure and properties. This article explores its applications in scientific research, particularly focusing on its pharmacological and biochemical relevance.
Pharmacology
4,6,8-Trimethyl-3-(methylthio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide has been investigated for its pharmacological properties. Some studies suggest that compounds within this class may exhibit anti-inflammatory and antimicrobial activities. The thiadiazine derivatives are often explored for their potential use in drug development due to their ability to interact with biological targets.
Biochemical Studies
The compound's unique structure allows it to serve as a useful tool in biochemical assays. It can be utilized to study enzyme interactions or as a substrate in various biochemical reactions. The incorporation of methylthio groups can enhance solubility and bioavailability in biological systems.
Synthetic Chemistry
In synthetic chemistry, this compound can act as an intermediate in the synthesis of more complex molecules. Its reactivity can be harnessed to create derivatives that may have enhanced properties or novel functionalities.
Case Study 2: Anti-inflammatory Properties
Another area of research focuses on the anti-inflammatory potential of thiadiazine compounds. A study demonstrated that derivatives could inhibit pro-inflammatory cytokines in vitro. This suggests that 4,6,8-Trimethyl-3-(methylthio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide may have similar effects and could be explored as a therapeutic agent for inflammatory diseases.
Mechanism of Action
The mechanism of action of 4,6,8-Trimethyl-3-(methylthio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Analogues in the Benzo- and Thienothiadiazine Dioxide Family
The target compound shares its core benzothiadiazine dioxide structure with several analogues, differing primarily in substituent type and position:
Key Structural Insights :
- Substituent Position : The 4-position substituent (e.g., cyclopropyl, allyl, fluoroethyl) critically modulates receptor selectivity. Cyclopropyl groups enhance AMPAR activity, while allyl groups favor KAR . The target’s 4-methyl group may reduce steric hindrance compared to bulkier substituents.
- Methylthio vs. Heteroaryl at C-3 : The methylthio group in the target compound may offer distinct electronic effects (e.g., sulfur’s polarizability) compared to pyridyl or halogens, influencing interactions with enzymes like carbonic anhydrase IX .
Receptor Modulation (AMPA/KAR) :
- 4-Cyclopropyl Derivatives: Exhibit nanomolar potency at AMPARs (e.g., BPAM344, EC₂ₓ = 0.24 μM) due to enhanced hydrophobic interactions with the receptor’s allosteric site .
- 4-Allyl Derivatives: BPAM307 (thieno analogue) shows preferential KAR activity, suggesting allyl groups favor kainate receptor binding .
- Target Compound : The 4-methyl group may confer moderate AMPAR/KAR activity, while the 3-methylthio could introduce steric or electronic effects distinct from cyclopropyl/allyl analogues.
Anticancer Activity :
- 3-Heteroaryl Derivatives : Pyridyl or thienyl substituents at C-3 (e.g., compound 6 in ) inhibit renal/lung cancer cell lines (IC₅₀ ~10–50 μM).
- Target Compound : The methylthio group’s electron-donating nature might alter binding to cancer-associated targets (e.g., carbonic anhydrase IX) compared to electron-withdrawing halogens .
Metabolic Stability :
- Fluorinated Derivatives : 4-(2-fluoroethyl) substituents (e.g., 12b in ) resist oxidative metabolism, enhancing oral bioavailability.
- Target Compound : The absence of fluorine may reduce metabolic stability compared to fluorinated analogues, but trimethyl groups could slow cytochrome P450-mediated degradation.
Biological Activity
4,6,8-Trimethyl-3-(methylthio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide (CAS No. 1000576-94-2) is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on available literature.
The molecular formula of 4,6,8-trimethyl-3-(methylthio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is , with a molecular weight of approximately 270.37 g/mol. The compound features a thiadiazine ring structure that is associated with various pharmacological activities.
Antimicrobial Activity
Research indicates that derivatives of thiadiazine compounds exhibit broad-spectrum antimicrobial properties. Specifically, studies have shown that related compounds can inhibit the growth of various bacteria and fungi. For instance:
- Antibacterial Effects : Compounds similar to 4,6,8-trimethyl-3-(methylthio)-4H-benzo[e][1,2,4]thiadiazine have demonstrated effectiveness against Gram-positive and Gram-negative bacteria.
- Antifungal Effects : In vitro assays have revealed significant antifungal activity against common pathogens such as Candida species and Aspergillus spp. .
Antiproliferative Effects
In cellular studies, the compound has shown potential as an antiproliferative agent:
- Cancer Cell Lines : It has been tested against several cancer cell lines including MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer), showing moderate to high inhibitory effects on cell proliferation .
- Mechanism of Action : The proposed mechanism involves the induction of apoptosis in cancer cells through the modulation of various signaling pathways.
Study 1: Synthesis and Biological Evaluation
A study focused on synthesizing derivatives of thiadiazines reported that 4,6-disubstituted derivatives exhibited promising biological activities. The study highlighted the compound's ability to inhibit specific enzymes involved in cancer progression and showed a correlation between structural modifications and biological efficacy .
Study 2: Antimicrobial Screening
Another significant study evaluated the antimicrobial properties of several thiadiazine derivatives. The results indicated that the compound had a minimum inhibitory concentration (MIC) below 50 μg/mL against tested bacterial strains . This suggests strong potential for development as an antimicrobial agent.
Data Table
Q & A
Q. What are the optimized synthetic routes for preparing 4,6,8-trimethyl-3-(methylthio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide?
Methodological Answer: The synthesis typically involves multi-step reactions starting from halogenated precursors. Key steps include:
- Alkylation/Substitution: Reacting 6-chloro-thiadiazine intermediates with alkylating agents (e.g., methyl iodide or allyl bromide) in polar aprotic solvents like acetonitrile, using potassium carbonate as a base .
- Reduction: Sodium borohydride in isopropanol may reduce intermediates, followed by solvent removal via distillation .
- Crystallization: Final purification via recrystallization from methanol or dioxane yields high-purity products (melting points: 85–92°C) .
Critical Parameters:
| Step | Solvent | Catalyst/Base | Time | Yield |
|---|---|---|---|---|
| Alkylation | Acetonitrile | K₂CO₃ | 24h | 40–45% |
| Reduction | Isopropanol | NaBH₄ | 3–4h | 85–90% |
| Purification | Methanol | – | – | >95% purity |
Q. How is structural characterization performed for this compound?
Methodological Answer:
- ¹H/¹³C NMR: Assign methyl groups (δ 1.58–2.58 ppm for CH₃) and thiadiazine ring protons (δ 7.23–8.85 ppm) .
- Elemental Analysis: Confirms C, H, N, S content within ±0.3% of theoretical values .
- IR Spectroscopy: Identifies SO₂ stretches (~1,300–1,173 cm⁻¹) and C=N/C=C vibrations (~1,615–1,567 cm⁻¹) .
Advanced Research Questions
Q. How do substituents at the 4-position influence AMPA/kainate receptor modulation?
Methodological Answer: Structure-activity relationship (SAR) studies show:
- 4-Cyclopropyl substitution (e.g., BPAM344) enhances AMPAR potentiation (EC₂ₓ = 0.24 µM) by improving hydrophobic interactions .
- 4-Allyl substitution (e.g., BPAM307) favors kainate receptor (KAR) activity over AMPAR, suggesting steric and electronic effects dictate selectivity .
Data Comparison:
| Compound | 4-Substituent | AMPAR EC₂ₓ (µM) | KAR EC₂ₓ (µM) |
|---|---|---|---|
| BPAM344 | Cyclopropyl | 0.24 | >10 |
| BPAM307 | Allyl | 2.1 | 0.89 |
Experimental Design:
- Use electrophysiology (patch-clamp) on HEK293 cells expressing GluA2/GluK1 receptors.
- Compare dose-response curves for analogues with varied 4-substituents .
Q. How can contradictory data on anticancer vs. tuberculostatic activity be resolved?
Methodological Answer: Contradictions arise from assay-specific factors:
- Tuberculostatic Assays: Poor activity (MIC >128 µg/mL) may stem from poor membrane permeability or efflux pumps in Mycobacterium tuberculosis .
- Anticancer Activity: Compounds like 6 and 9 inhibit renal/lung cancer cells (IC₅₀ ~10–50 µM) via carbonic anhydrase IX (CA IX) inhibition .
Resolution Strategies:
Q. What methods improve the pharmacokinetic profile of thiadiazine dioxides?
Methodological Answer:
- Chiral Modifications: Enantiomers (e.g., R/S-3-(2′-butylamino)-pyridothiadiazine) show tissue-selective K⁺ channel opening, improving oral bioavailability .
- Prodrug Design: Introduce ester groups (e.g., methyl 2-((7-fluoro-thiadiazinyl)thio)acetate) for enhanced solubility and hydrolysis-triggered activation .
Key Parameters:
| Parameter | Strategy | Outcome |
|---|---|---|
| Solubility | Methoxy/fluoro substituents | LogP reduction by 0.5–1.0 units |
| Half-life | Cyclopropyl groups | t₁/₂ extension from 2h → 6h (rat plasma) |
Q. How to address synthetic challenges in regioselective alkylation?
Methodological Answer:
- Base Selection: Use DBU in pyridine to favor cyclization over side reactions (e.g., forming 3-heteroaryl derivatives) .
- Temperature Control: Heating at 60°C with camphorsulfonic acid minimizes byproducts during difluoroethyl substitution .
Case Study:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
